4-[4-(Dimethylamino)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
CAS No.: 642462-59-7
Cat. No.: VC16889801
Molecular Formula: C10H12N4S
Molecular Weight: 220.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 642462-59-7 |
|---|---|
| Molecular Formula | C10H12N4S |
| Molecular Weight | 220.30 g/mol |
| IUPAC Name | 4-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C10H12N4S/c1-13(2)8-3-5-9(6-4-8)14-7-11-12-10(14)15/h3-7H,1-2H3,(H,12,15) |
| Standard InChI Key | GFVDUPMVOCZPFO-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)N2C=NNC2=S |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s core structure consists of a 1,2,4-triazole ring substituted at the 4-position with a 4-(dimethylamino)phenyl group and a thione (-S) group at the 3-position. This arrangement confers distinct electronic and steric properties, influencing its reactivity and biological interactions. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄S |
| Molecular Weight | 220.30 g/mol |
| Melting Point | Not reported |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF) |
| logP (Partition Coefficient) | Estimated 2.1–2.5 |
The dimethylamino group enhances solubility in organic solvents and may facilitate membrane permeability, a critical factor in drug bioavailability . Spectroscopic characterization via IR and NMR reveals signature peaks:
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IR (KBr): 1590–1520 cm⁻¹ (C=N triazole stretch), 1170 cm⁻¹ (C-S stretch) .
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¹H NMR (CDCl₃): δ 2.82 (s, dimethylamino -N(CH₃)₂), 6.46–8.50 (aromatic protons) .
Synthesis and Optimization Strategies
Synthesis of 4-[4-(Dimethylamino)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically follows a multi-step pathway involving hydrazine derivatives and cyclization reactions :
Key Synthetic Routes
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Hydrazinolysis of Carboxylic Acid Derivatives:
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Solvent and Condition Optimization:
Challenges in Synthesis
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Byproduct Formation: Competing reactions may generate undesired isomers, necessitating careful chromatographic purification .
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Sensitivity to Moisture: The thione group is prone to oxidation, requiring inert atmosphere handling .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound exhibits notable activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida tropicalis), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . Its mechanism involves:
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Non-covalent Protein Binding: The thione sulfur and triazole nitrogen atoms coordinate with microbial enzyme active sites, disrupting cell wall synthesis .
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Synergy with Existing Antibiotics: Enhanced efficacy observed in combination with fluconazole against resistant Candida strains .
Metabolic Pathways and Pharmacokinetics
In vivo studies on structurally analogous triazole-3-thiones reveal complex metabolism :
Major Metabolic Transformations
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Acetylation: Formation of 5-(4-acetylaminophenyl) derivatives via hepatic acetyltransferases .
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Nitro Reduction: Conversion of nitro groups to amines, observed in rat models .
Pharmacokinetic Parameters (Rat Model)
| Parameter | Value |
|---|---|
| Tₘₐₓ | 2–4 hours |
| Elimination Half-life | 8–12 hours |
| Bioavailability | ~40% (oral) |
Metabolites are excreted primarily in urine, with <5% fecal elimination .
Analytical Characterization Techniques
Spectroscopic Methods
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IR Spectroscopy: Confirms thione (-C=S) and triazole ring vibrations .
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NMR Spectroscopy: ¹H and ¹³C NMR elucidate substituent environments and regiochemistry .
Chromatographic Analysis
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HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve parent compound and metabolites .
Future Directions and Applications
Drug Development Opportunities
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Antimicrobial Adjuvants: Combinatorial therapies to overcome antibiotic resistance .
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Targeted Cancer Therapies: Functionalization with tumor-homing peptides for selective delivery .
Unanswered Research Questions
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In Vivo Toxicity Profiles: Long-term safety studies in mammalian models are lacking.
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Resistance Mechanisms: Potential microbial resistance pathways remain unexplored.
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